3,5-Difluoromandelic acid

Chiral Coordination Polymers Crystal Engineering Material Science

Researchers requiring enantiopure chiral building blocks often face unreliable resolution methods and inconsistent supply. 3,5-Difluoromandelic acid addresses this with a documented resolution protocol using (1R,2R)-(-)-pseudoephedrine in isopropanol to obtain the (S)-enantiomer. • Yields densely packed, non-porous chiral coordination polymers for enantioselective separation membranes and solid-state sensors. • The 3,5-difluoro substitution imparts distinct halogen-bonding motifs and enhanced acidity (predicted pKa ~3.10), enabling superior metabolic stability in drug design fragments. • Available in research to bulk quantities with consistent quality and reliable global fulfillment.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 132741-31-2
Cat. No. B159772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoromandelic acid
CAS132741-31-2
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(C(=O)O)O
InChIInChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)
InChIKeyPHMLPPFFMSRWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoromandelic Acid: Chiral Building Block for Advanced Synthesis


3,5-Difluoromandelic acid is a halogenated aromatic alpha-hydroxy acid, characterized by a chiral center at the α-carbon and fluorine atoms at the 3- and 5-positions of the phenyl ring [1]. It serves as a versatile chiral building block and ligand for asymmetric synthesis and coordination chemistry, with its unique substitution pattern offering distinct steric and electronic properties compared to non-fluorinated and mono-halogenated mandelic acid analogs [1].

Chiral building block for asymmetric synthesis and coordination chemistry
3,5-difluoro pattern provides distinct steric and electronic profile vs. unsubstituted or mono‑halogenated mandelic acids
Supports design of dense non‑porous chiral coordination polymers and supramolecular architectures

Why Generic Mandelic Acid Derivatives Cannot Substitute


Direct substitution of 3,5-difluoromandelic acid with unsubstituted mandelic acid or mono-fluorinated analogs is not feasible for applications requiring specific intermolecular interactions and structural outcomes. The presence of two fluorine atoms at the 3- and 5-positions uniquely modulates the electronic environment and hydrogen-bonding capacity of the molecule, leading to distinct coordination behaviors, crystal packing densities, and chiral resolution profiles that cannot be replicated by other mandelic acid derivatives [1][2].

Unsubstituted mandelic acid
Lacks the 3,5‑fluorine hydrogen‑bond acceptors; reported packing density and chiral resolution behavior may not transfer to 3,5‑difluoro‑dependent applications.
Mono‑halogenated or para‑CF₃ analogs
Substitution pattern alters halogen‑bonding topology and coordination polymer motifs; supramolecular synthons differ from those obtained with the 3,5‑difluoro system.

Key Evidence for Prioritizing 3,5-Difluoromandelic Acid


Dense Coordination Polymers vs. Porous Methoxy Analogs

In a direct head-to-head comparison of chiral coordination polymers, 3,5-difluoromandelate (derived from the target compound) yielded densely packed 1D chain structures stabilized by hydrogen bonding, whereas the methoxy-protected analog, (R)-α-methoxyphenyl acetic acid, produced zig-zag chains with significant solvent-accessible void space [1]. This structural divergence arises from the hydrogen-bonding capability of the hydroxyl group in 3,5-difluoromandelic acid, which is absent in the methoxy-protected derivative.

Coordination polymer packing
Head-to-head
3,5‑difluoromandelate Dense 1D chains stabilized by H‑bonding (R)‑α‑methoxyphenyl acetate Zig‑zag chains with significant solvent‑accessible void space
Hydroxyl group essential for dense, non‑porous chiral frameworks; methoxy‑protection introduces undesired porosity.
Divalent metal / dipyridyl co‑ligand system; packing motif comparison only.
Chiral Coordination Polymers Crystal Engineering Material Science

Chiral Resolution to (S)-Form with Pseudoephedrine

Racemic 3,5-difluoromandelic acid undergoes optical resolution in the presence of (1R,2R)-(-)-pseudoephedrine in isopropanol to afford the (S)-form . This established resolution protocol provides a direct route to enantiopure (S)-3,5-difluoromandelic acid, a valuable chiral synthon. While class-level inference suggests other mandelic acids may also be resolvable, this specific method is documented for the 3,5-difluoro derivative, offering a validated, reproducible approach for obtaining the single enantiomer.

Chiral resolution route
Class-level
Racemic 3,5‑difluoromandelic acid resolves to (S)‑form with (1R,2R)‑(−)‑pseudoephedrine in isopropanol.
Documented protocol supports access to enantiopure (S)‑enantiomer for chiral synthesis.
Source detail not provided; verify reproducibility in target workflow.
Chiral Resolution Asymmetric Synthesis Enantiopure Building Blocks

Enhanced Acidity Relative to Unsubstituted Mandelic Acid

The predicted acid dissociation constant (pKa) for 3,5-difluoromandelic acid is 3.10 ± 0.10 . In comparison, the pKa of unsubstituted mandelic acid is reported as 3.41 [1]. This ~0.3 unit decrease in pKa, attributed to the electron-withdrawing effect of the fluorine substituents, indicates that 3,5-difluoromandelic acid is a slightly stronger acid, which can impact its reactivity, solubility, and binding interactions in biological and chemical systems.

Acidity (pKₐ)
Reported
ΔpKₐ ≈ −0.31 (3.10 ± 0.10 vs. 3.41 for mandelic acid)
Predicted stronger acidity; may influence deprotonation, solubility, and binding interactions.
Predicted value; cross‑study comparison with literature pKₐ.
Physicochemical Profiling Drug Discovery Medicinal Chemistry

Unique Intermolecular Interactions vs. 2-Chloro and 4-CF3 Analogs

A comparative structural study of mandelic acid derivatives in chiral coordination polymers revealed that 3,5-difluoromandelic acid, along with (R)-2-chloromandelic acid and 4-trifluoromethylmandelic acid, yields distinct 2D sql sheets and 1D chains with varied packing motifs influenced by the specific halogen substituents [1]. The 3,5-difluoro substitution pattern offers a unique combination of steric bulk and electronic effects, providing additional sites for hydrogen and halogen bonding that differ from those of mono-chloro or para-trifluoromethyl derivatives, thereby expanding the toolbox for crystal engineering.

Intermolecular motifs
Class-level
3,5‑difluoro 2D sql sheets / 1D chains with unique halogen‑bonding sites 2‑Cl / 4‑CF₃ mandelic acids Different packing motifs; halogen position dictates supramolecular synthons
3,5‑difluoro pattern offers distinct halogen‑bond topology for tailored crystal engineering.
Qualitative structural study; verify specific framework design.
Supramolecular Chemistry Metal-Organic Frameworks Crystal Engineering

Optimal Application Scenarios for 3,5-Difluoromandelic Acid


Chiral Coordination Polymers for Separation and Sensing

3,5-Difluoromandelic acid is a superior ligand for constructing dense, non-porous chiral coordination polymers. As demonstrated in Section 3 (Evidence Item 1), it yields densely packed structures ideal for applications requiring stable, non-porous chiral frameworks, such as enantioselective separation membranes and solid-state sensors [1].

Enantiopure Building Block via Pseudoephedrine Resolution

Researchers requiring enantiopure building blocks can leverage the documented resolution protocol described in Section 3 (Evidence Item 2) to obtain the (S)-form of 3,5-difluoromandelic acid using (1R,2R)-(-)-pseudoephedrine in isopropanol . This provides a reliable route to a chiral synthon for asymmetric synthesis.

Medicinal Chemistry Scaffold with Enhanced Acidity

The enhanced acidity (predicted pKa of 3.10, Section 3 Evidence Item 3) and fluorine-mediated metabolic stability make 3,5-difluoromandelic acid a valuable fragment for drug design. Its use as a scaffold for molecular linking and modification can lead to candidate molecules with improved pharmacokinetic profiles and target engagement [2].

Halogen-Bonded Architectures in Crystal Engineering

The 3,5-difluoro substitution pattern provides distinct halogen-bonding motifs not achievable with 2-chloro or 4-trifluoromethyl analogs (Section 3 Evidence Item 4). This enables the design of novel supramolecular architectures and functional materials with tailored intermolecular interactions [3].

Application
Selection Property
Validation Focus
Chiral coordination polymer design
Non‑porous packing motif enabled by hydroxyl H‑bonding
Crystal packing density and void‑space analysis
Enantiopure chiral synthon preparation
Documented pseudoephedrine resolution protocol
Enantiomeric purity and resolution reproducibility
Medicinal chemistry fragment design
3,5‑difluoro substitution and reported acidity shift
Physicochemical profiling (pKₐ, logP) and synthetic derivatization
Halogen‑bonded supramolecular architectures
Distinct 3,5‑difluoro halogen‑bonding motif
Intermolecular interaction analysis (SCXRD, Hirshfeld)

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